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E955;Trichlorosucrose -

E955;Trichlorosucrose

Catalog Number: EVT-14937078
CAS Number:
Molecular Formula: C12H19Cl3O8
Molecular Weight: 397.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Trichlorosucrose, commonly referred to as sucralose and designated by the food additive code E955, is a synthetic sweetener derived from sucrose. It is recognized for its intense sweetness, being approximately 600 times sweeter than sucrose while contributing negligible caloric value to the diet. The compound is primarily used in food and beverage products as a non-nutritive sweetener, appealing to those seeking low-calorie alternatives.

Source and Classification

Sucralose is classified as an artificial sweetener and sugar substitute. It is produced through a chemical modification of sucrose, specifically through the chlorination process that replaces three hydroxyl groups with chlorine atoms. This modification results in a compound that retains the sweetness of sugar without the associated calories. In the European Union, it is identified under the E number E955.

Synthesis Analysis

Methods and Technical Details

The synthesis of sucralose involves a multi-step chlorination process:

  1. Selective Protection: One of the primary alcohols in sucrose is protected as an ester (commonly as an acetate or benzoate).
  2. Chlorination: The protected sucrose undergoes chlorination using chlorinating agents, which replaces two primary alcohols and one secondary alcohol with chlorine atoms.
  3. Hydrolysis: The ester is then hydrolyzed to yield sucralose.

This process selectively alters the molecular structure of sucrose, resulting in a disaccharide composed of 1,6-dichloro-1,6-dideoxyfructose and 4-chloro-4-deoxygalactose linked by a glycosidic bond .

Molecular Structure Analysis

Structure and Data

Sucralose has the molecular formula C12H19Cl3O8C_{12}H_{19}Cl_{3}O_{8} and a molecular weight of approximately 397.63 g/mol. Its structure can be described as follows:

  • Chlorine Substitutions: Three hydroxyl groups on the sugar molecule are replaced with chlorine atoms at specific positions (C1, C4, C6).
  • Crystalline Form: Sucralose appears as a white crystalline powder with a sweet taste.

The chemical structure can be represented in various notations:

  • SMILES: OC[C@H]1O[C@H](O[C@]2(CCl)O[C@H](CCl)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@H]1Cl
  • InChI Key: BAQAVOSOZGMPRM-QBMZZYIRSA-N .
Chemical Reactions Analysis

Reactions and Technical Details

Sucralose primarily undergoes substitution reactions due to its chlorine atoms. The chlorination process itself is critical, enabling the transformation of sucrose into sucralose by selectively replacing hydroxyl groups. This modification significantly alters its chemical behavior compared to sucrose, making it non-caloric and enhancing its sweetness profile.

The stability of sucralose under various conditions allows it to be used in cooking and baking without losing its sweetness or degrading into undesirable compounds .

Mechanism of Action

Process and Data

Sucralose's mechanism of action involves interaction with taste receptors on the tongue. It binds to sweet taste receptors more effectively than sucrose due to its altered molecular structure, which enhances its sweetness perception without being metabolized for energy. As a result, sucralose contributes minimal calories when consumed; most ingested sucralose remains unchanged as it passes through the gastrointestinal tract .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: 115–118 °C
  • Boiling Point: 104–107 °C
  • Density: 1.375 g/cm³
  • Solubility: Soluble in water
  • pH: Ranges from 6 to 8 in aqueous solutions .

Chemical Properties

Sucralose exhibits stability over a broad range of pH levels and temperatures, making it suitable for various applications in food processing. Its hygroscopic nature requires careful storage conditions to maintain quality.

Applications

Scientific Uses

Sucralose is widely utilized in:

  • Food Industry: As a sweetening agent in beverages, desserts, sauces, and baked goods.
  • Pharmaceuticals: Used in formulations where sugar is typically present but caloric content needs to be minimized.
  • Research: Studies on its metabolic effects, stability under different conditions, and interactions with taste receptors are ongoing.

Its approval by regulatory bodies such as the United States Food and Drug Administration has facilitated its widespread use in consumer products .

Synthesis and Industrial Production Methodologies of Trichlorosucrose

Historical Development of Chlorinated Sucrose Derivatives

The discovery of trichlorosucrose (sucralose, E955) in 1976 resulted from a serendipitous misunderstanding at Queen Elizabeth College, London. Researcher Shashikant Phadnis misinterpreted a request to "test" a chlorinated sucrose compound as "taste," leading to the identification of intense sweetness in 4,1',6'-trichloro-4,1',6'-trideoxygalactosucrose [10]. This accidental finding catalyzed systematic research by Leslie Hough's team, who synthesized and evaluated over nine chlorinated sucrose derivatives (Figure 1). Early efforts revealed that chlorine substitution at specific positions (C-4, C-1', and C-6') maximized sweetness while maintaining a sucrose-like flavor profile, whereas substitutions at other sites (e.g., C-6) introduced bitterness [10] [2]. The initial synthesis routes were prohibitively complex, requiring multi-step protection/deprotection sequences to achieve regioselectivity. For example, U.S. Patent 4,889,928 (1989) described dibutyltin oxide-mediated acylation for sucrose-6-acetate production—a critical intermediate for selective chlorination [3]. This foundational work established the structure-sweetness relationships that guided industrial production.

Table 1: Early Chlorinated Sucrose Derivatives and Relative Sweetness

CompoundChlorination SitesRelative Sweetness (vs. Sucrose)
SucroseNone
4,6,1',6'-Tetrachloro derivativeC-4, C-6, C-1', C-6'200×
6,1',6'-Trichloro derivativeC-6, C-1', C-6'Bitter
4,1',6'-Trichloro derivative (Sucralose)C-4, C-1', C-6'600×

Catalytic Chlorination Techniques for Selective Hydroxyl Group Replacement

Regioselective chlorination remains the core challenge in sucralose synthesis. Industrial methods employ a two-stage approach: 1. Hydroxyl Protection: Sucrose-6-acetate is synthesized via transesterification, where C-6 hydroxyl selectivity exceeds 85% using solid acid catalysts. Cerous sulfate adsorbed on silica gel (1:1 w/w) catalyzes sucrose’s reaction with ethyl acetate in N,N-dimethylformamide (DMF) at 80°C, yielding sucrose-6-acetate with 83.4% purity (HPLC) [1] [6]. 2. Chlorination: The Vilsmeier reagent (SOCl₂/DMF) facilitates nucleophilic substitution at C-4, C-1', and C-6'. This reagent generates in situ electrophiles ([(CH₃)₂N=CHCl]⁺ Cl⁻) that displace hydroxyl groups, with temperature control (−20°C to 110°C) preventing degradation. The reaction produces sucralose-6-acetate, which is 96% pure after solvent recrystallization [1] [9]. Alternative catalysts include ferric sulfate, zirconium chloride, or polymer-supported Lewis acids, though cerium-based systems dominate due to recyclability and minimal byproducts [6].

Table 2: Catalytic Systems for Sucrose-6-Acetate Synthesis

CatalystReaction ConditionsSelectivity (%)Yield (%)
Cerous sulfate-silica gel80°C, 4 hours, DMF solvent83.468
Dibutyltin oxide100°C, 12 hours, toluene~8075
Lipase TL 100L (enzymatic)50°C, 24 hours, two-solvent9082

Optimization of Synthetic Pathways for Scalable Manufacturing

Industrial scale-up necessitates innovations in intermediate purification and solvent systems. Sucrose acylation yields complex mixtures containing monoacetate isomers (e.g., sucrose-2-acetate, sucrose-3-acetate) and diacetates (e.g., sucrose-6,2-diacetate), which reduce chlorination efficiency [3]. Co-crystallization separates sucrose-6-acetate using acetic acid as a low-cost co-former. The co-crystal (sucrose-6-acetate·HAc) forms hydrogen-bonded networks with 5.56 Å × 7.54 Å cavities, enabling >95% selectivity. Subsequent co-former removal employs triethylamine, which disrupts H-bonding via acid-base coupling [3]. Solvent optimization reduces DMF usage by 40% through mixed polar aprotic systems (e.g., DMF/acetonitrile). Post-chlorination, methanol/sodium methoxide deacetylates sucralose-6-acetate at room temperature, minimizing thermal degradation [6] [9]. Modern plants integrate continuous crystallization and membrane filtration, achieving overall yields of 18–22% from sucrose [1] [7].

Table 3: Solvent Systems for Sucralose Purification

Solvent CombinationPurposeImpurity Reduction (%)Crystal Purity (%)
Ethyl acetate/waterCrude extraction6085
Methanol/toluene (3:1)Recrystallization8596
Acetonitrile/diethyl etherNucleation control9299

Byproduct Analysis in High-Temperature Synthesis Environments

Thermal degradation during chlorination or deacetylation generates hazardous byproducts. Above 120°C, sucralose decomposes into:

  • Chloropropanols (e.g., 3-chloro-1,2-propanediol) via glycerol backbone chlorination [8].
  • Polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) through ring condensation of chlorinated intermediates [2] [8].
  • Hydrolysis products: Dechlorination yields 4-chloro-4-deoxygalactose and 1,6-dichloro-1,6-dideoxyfructose, detected via thin-layer radiochromatography of fecal extracts [8]. A Duke University study identified up to 12 side products in crude sucralose synthesized at 150°C, including dichlorosucrose isomers and anhydro derivatives [8]. Mitigation strategies include:
  • Temperature modulation: Chlorination below 110°C reduces PCDD formation by 70% [1] [6].
  • Activated carbon treatment: Adsorbs chloropropanols during final purification [7] [9].
  • Neutralization protocols: Alkaline washes (5% NaOH) hydrolyze esterified contaminants before crystallization [9].

Table 4: Thermal Degradation Byproducts and Mitigation

Byproduct ClassFormation TemperatureDetection MethodReduction Strategy
Chloropropanols>100°CGC-MSActivated carbon filtration
PCDD/PCDF>150°CHPLC-MS/MSTemperature control <110°C
Hydrolyzed sucralose>80°C (acidic pH)TLC radiochromatographypH stabilization (6.5–7.5)

Properties

Product Name

E955;Trichlorosucrose

IUPAC Name

2-[(2S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol

Molecular Formula

C12H19Cl3O8

Molecular Weight

397.6 g/mol

InChI

InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4?,5?,6?,7?,8?,9?,10?,11?,12-/m1/s1

InChI Key

BAQAVOSOZGMPRM-LBJPBCLVSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O

Isomeric SMILES

C(C1C(C(C(C(O1)O[C@@]2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O

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